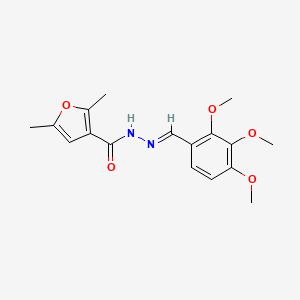![molecular formula C14H24N4O B5591721 (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5591721.png)
(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol is a useful research compound. Its molecular formula is C14H24N4O and its molecular weight is 264.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.19501140 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
A study by Feskov et al. (2019) highlights the design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These compounds demonstrate increased size and conformational flexibility compared to the parent heterocycles, suggesting their utility as advanced building blocks in lead optimization programs for drug discovery (Feskov et al., 2019).
Antimicrobial and Antitubercular Activity
Kumar et al. (2008) described an atom economic and stereoselective synthesis of spiro-piperidin-4-ones, demonstrating significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis. These findings underscore the potential of such compounds in developing new treatments for tuberculosis (Kumar et al., 2008).
Muscarinic Receptor Antagonism
Mitsuya et al. (1999) investigated a series of 4-acetamidopiperidine derivatives for their selectivity towards human muscarinic receptor subtypes. The study identified compounds with significant selectivity for M3 receptors over M2, highlighting their potential in treating obstructive airway diseases through bronchodilation (Mitsuya et al., 1999).
Photoreactivity Studies
Cermola et al. (2009) explored the photoreactivity of triazolopyridinones, including the drug trazodone, in aqueous solutions. Their work provides insights into the potential photochemical stability and reactivity of compounds with triazolopyridinone structures, which is crucial for developing drugs with favorable photostability profiles (Cermola et al., 2009).
Novel Histamine H3 Receptor Antagonists
Medhurst et al. (2007) discovered novel and selective non-imidazole histamine H3 receptor antagonists, including GSK207040 and GSK334429, with high affinity for human and rat H3 receptors. These compounds showed promise in reversing amnesia and reducing tactile allodynia in rats, suggesting their potential therapeutic utility in dementia and neuropathic pain (Medhurst et al., 2007).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,4R)-4-cyclobutyl-3-methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-11-8-18(9-13-16-15-10-17(13)2)7-6-14(11,19)12-4-3-5-12/h10-12,19H,3-9H2,1-2H3/t11-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFNQQJCPUNDOH-RISCZKNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCC2)O)CC3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCC2)O)CC3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide](/img/structure/B5591648.png)
![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)
![8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)
![N-[4-(methylthio)phenyl]-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5591672.png)

![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B5591681.png)

![4-(4-morpholinylmethyl)-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B5591691.png)

![N-ethyl-4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-pyrimidinamine](/img/structure/B5591708.png)
![9-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591711.png)
![N-2-pyridinyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5591714.png)
![4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5591742.png)

